molecular formula C20H23FN2O3 B11952520 Ethyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 853313-36-7

Ethyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11952520
CAS No.: 853313-36-7
M. Wt: 358.4 g/mol
InChI Key: XLEMIUQJAQBDJY-UHFFFAOYSA-N
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Description

Ethyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluoropyridine moiety, which imparts unique chemical and biological properties. The compound’s structure includes a quinoline core, which is a bicyclic aromatic system, and an ester functional group, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluoropyridine-4-carbaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the quinoline core. The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluoropyridine moiety.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. These interactions can lead to the modulation of various biological pathways, contributing to the compound’s pharmacological effects.

Comparison with Similar Compounds

Ethyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxide: A derivative formed through the oxidation of the quinoline core.

    Fluoropyridine derivatives: Compounds with similar fluoropyridine moieties but different core structures.

The uniqueness of this compound lies in its combination of the quinoline core with the fluoropyridine moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

853313-36-7

Molecular Formula

C20H23FN2O3

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C20H23FN2O3/c1-5-26-19(25)16-11(2)23-14-8-20(3,4)9-15(24)18(14)17(16)12-6-7-22-10-13(12)21/h6-7,10,17,23H,5,8-9H2,1-4H3

InChI Key

XLEMIUQJAQBDJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(C=NC=C3)F)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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